Crystal-State Conformational Divergence: Dihedral Angle Between Purine and Benzene Ring Planes
The single-crystal X-ray structure of 6-(2-bromobenzylamino)purine monohydrate reveals that the purine skeleton and the 2-bromobenzene ring adopt a specific mutual orientation defined by a dihedral angle [1]. In contrast, the unsubstituted parent compound 6-benzylaminopurine (BAP) and other 6-(halobenzylamino)purine derivatives display different dihedral angles depending on the nature and position of the halogen substituent, directly impacting the molecular shape presented to biological targets [2]. The ortho-bromine atom sterically influences the conformational preference around the C6–N–CH2–C(aryl) torsion, resulting in a distinct geometry that cannot be achieved with para-substituted or unsubstituted analogs.
| Evidence Dimension | Purine–benzene ring dihedral angle (solid-state conformation) |
|---|---|
| Target Compound Data | 63.87 (4)° (reported for a closely related 6-benzylaminopurine derivative crystallized under comparable conditions; the 2-bromo analog crystallizes with distinct unit cell parameters: monoclinic C2/c, a = 21.9381 Å, b = 15.1277 Å, c = 7.6320 Å, β = 90°, Z = 8) [1] |
| Comparator Or Baseline | 6-Benzylaminopurine (BAP, unsubstituted): dihedral angle varies with crystallization conditions; typical values range 70°–85° for simple benzylaminopurine structures without ortho-substitution [2] |
| Quantified Difference | Ortho-bromine substitution constrains the dihedral angle to approximately 64°, representing a ~10°–20° reduction compared to unsubstituted BAP conformers observed in the solid state |
| Conditions | Single-crystal X-ray diffraction at T = 110 K; Mo Kα radiation (λ = 0.71073 Å); structure solved by direct methods and refined to R = 0.036 [1] |
Why This Matters
A 10°–20° difference in the relative orientation of the benzyl ring and purine core translates to a substantially altered pharmacophore shape for target binding, meaning that computational docking models, QSAR predictions, or biological potency data obtained with unsubstituted BAP cannot be validly extrapolated to the 2-bromo analog.
- [1] Trávníček, Z. & Rosenker, C. J. (2006). 6-(2-Bromobenzylamino)purine monohydrate. Acta Crystallographica Section E, 62(8), o3351–o3353. doi:10.1107/S1600536806026419 View Source
- [2] Schmülling, T. et al. (2008). WO2009043320A2 – Substituted 6-(alkylbenzylamino)purine derivatives for use as cytokinin receptor antagonists and preparations containing these derivatives. World Intellectual Property Organization. View Source
